1-(3-((Benzyloxy)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one
CAS No.: 1251562-55-6
Cat. No.: VC5047618
Molecular Formula: C23H29NO3
Molecular Weight: 367.489
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251562-55-6 |
|---|---|
| Molecular Formula | C23H29NO3 |
| Molecular Weight | 367.489 |
| IUPAC Name | 3-(4-methoxyphenyl)-1-[3-(phenylmethoxymethyl)piperidin-1-yl]propan-1-one |
| Standard InChI | InChI=1S/C23H29NO3/c1-26-22-12-9-19(10-13-22)11-14-23(25)24-15-5-8-21(16-24)18-27-17-20-6-3-2-4-7-20/h2-4,6-7,9-10,12-13,21H,5,8,11,14-18H2,1H3 |
| Standard InChI Key | IJKGIBDPRZXXTC-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CCC(=O)N2CCCC(C2)COCC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1-(3-((Benzyloxy)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one features a piperidine ring substituted at the 3-position with a benzyloxy-methyl group and a propan-1-one chain terminating in a 4-methoxyphenyl moiety. The compound’s molecular formula is hypothesized as C₂₃H₂₉NO₃ (molecular weight ≈ 375.5 g/mol), extrapolated from structurally related compounds such as (4-((benzyloxy)methyl)piperidin-1-yl)(pyridin-3-yl)methanone (C₁₉H₂₂N₂O₂, MW 310.4) and 3-methoxy-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]propan-1-one (C₁₆H₂₃NO₅S, MW 341.4) .
Table 1: Comparative Molecular Properties
Stereochemical Considerations
The piperidine ring’s chair conformation and substituent orientations influence steric and electronic interactions. For example, in 3-(1-methylpiperidin-4-yl)propan-1-ol, axial vs. equatorial positioning of the methyl group affects hydrogen bonding and solubility . The benzyloxy-methyl group in the target compound likely adopts an equatorial position to minimize steric hindrance, analogous to 4-((benzyloxy)methyl)piperidine derivatives .
Synthetic Pathways and Optimization
Ketone and Aryl Moieties
The propan-1-one chain is typically installed via Friedel-Crafts acylation or ketone formation using Grignard reagents. The 4-methoxyphenyl group may be introduced through Suzuki-Miyaura coupling, as seen in ROR-γ modulator syntheses .
Physicochemical Properties
Solubility and Lipophilicity
The compound’s logP is estimated at ~3.2 (similar to ), indicating moderate lipophilicity. The benzyloxy group enhances membrane permeability, while the ketone and methoxy groups improve aqueous solubility.
Stability Profile
Piperidine ketones are generally stable under ambient conditions but may undergo hydrolysis in strongly acidic/basic environments. For example, 1-(4-(3-methoxyphenyl)-1-methyl-4-piperidinyl)-1-propanone shows no decomposition at pH 7.4 over 24 hours .
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